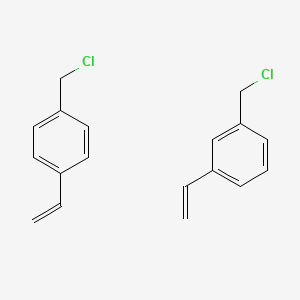
Vinylbenzyl Chloride, Mixture of 2, 3-and 4-isomers (Stabilized with TBC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinylbenzyl chloride is a chemical compound that exists as a mixture of 3- and 4-isomers. It is stabilized with 50-100 ppm tert-butylcatechol as an inhibitor. This compound is known for its dual functionality, possessing both a polymerizable double bond and a benzylic chlorine. It is widely used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Vinylbenzyl chloride is typically synthesized through the chlorination of vinyl toluene. The reaction involves the addition of chlorine to the vinyl group, resulting in the formation of the chloromethyl group. The process is carried out under controlled conditions to ensure the desired isomeric mixture.
Industrial Production Methods: In industrial settings, vinylbenzyl chloride is produced in large quantities using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The presence of tert-butylcatechol as an inhibitor helps in stabilizing the compound during storage and transportation.
化学反应分析
Types of Reactions: Vinylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzylic chlorine can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Polymerization: The vinyl group can undergo polymerization to form poly(vinylbenzyl chloride), which is used in various applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of vinylbenzyl chloride can be synthesized.
Polymers: Poly(vinylbenzyl chloride) is a major product formed through polymerization.
科学研究应用
Vinylbenzyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. It also serves as a precursor for various functionalized materials.
Biology: Vinylbenzyl chloride derivatives are used in the development of bioactive compounds and drug delivery systems.
Medicine: The compound is explored for its potential in creating medical devices and diagnostic tools.
Industry: It is used in the production of specialty plastics, adhesives, and coatings.
作用机制
The mechanism of action of vinylbenzyl chloride involves its dual functionality. The vinyl group allows for polymerization, while the benzylic chlorine enables substitution reactions. These properties make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
相似化合物的比较
Chloromethylstyrene: Similar to vinylbenzyl chloride but with different isomeric ratios.
Vinylbenzene Chloride: Another compound with a vinyl group and a benzylic chlorine.
Poly(vinylbenzyl chloride): The polymerized form of vinylbenzyl chloride.
Uniqueness: Vinylbenzyl chloride is unique due to its specific isomeric mixture and the presence of tert-butylcatechol as an inhibitor. This combination provides stability and versatility, making it suitable for a wide range of applications in research and industry.
属性
IUPAC Name |
1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10/h2*2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDACPJNNYTTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCl.C=CC1=CC=CC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50586-57-7 |
Source


|
| Details | Compound: Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene | |
| Record name | Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50586-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)





